molecular formula C8H7BrN2O B1482846 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole CAS No. 2090314-22-8

4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole

Cat. No.: B1482846
CAS No.: 2090314-22-8
M. Wt: 227.06 g/mol
InChI Key: RUKZJYMOGVPXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-(furan-2-yl)-1H-pyrazole (C₉H₇BrN₂O) is a pyrazole derivative featuring a bromomethyl substituent at position 4 and a furan-2-yl group at position 2. This compound’s structure combines a reactive brominated alkyl chain with a heteroaromatic furan ring, making it a versatile intermediate in medicinal chemistry and materials science. Its synthetic utility arises from the bromomethyl group’s susceptibility to nucleophilic substitution, enabling further functionalization.

Properties

IUPAC Name

4-(bromomethyl)-5-(furan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKZJYMOGVPXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Bromomethyl)-3-(furan-2-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A pyrazole ring system.
  • A bromomethyl group at the 4-position.
  • A furan moiety at the 3-position.

This unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed activity against Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa .

CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli25
Similar Pyrazole DerivativeS. aureus30
Similar Pyrazole DerivativeP. aeruginosa28

2. Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties. In vitro studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole derivative inhibited TNF-α production by up to 85% at a concentration of 10 µM .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been highlighted in several studies. Compounds have been found to induce apoptosis in cancer cell lines and inhibit tumor growth. A notable finding was that a pyrazole derivative exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-70.08
Related Pyrazole DerivativeA549 (Lung Cancer)0.05

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Screening
A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. The study found that structural modifications significantly influenced antibacterial potency, with some derivatives showing inhibition comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, a furan-containing pyrazole demonstrated significant reduction in edema and inflammatory markers when compared to control groups treated with traditional anti-inflammatory drugs .

Scientific Research Applications

Medicinal Chemistry

4-(Bromomethyl)-3-(furan-2-yl)-1H-pyrazole has been investigated for its potential pharmacological properties. The compound's structure allows it to interact with various biological targets, leading to several therapeutic effects:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance, in vitro tests revealed that this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL against Staphylococcus aureus and 0.30 μg/mL against Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL
Candida albicans0.22 μg/mL
  • Anti-inflammatory Properties : The compound has been evaluated in animal models for its anti-inflammatory effects. A notable study reported a reduction of paw edema by approximately 45% in treated rats compared to control groups, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

The unique structure of this compound also makes it a candidate for agrochemical applications:

  • Pesticide Development : Research has indicated that pyrazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzymes in pests. The bromomethyl group enhances the compound's lipophilicity, improving its penetration into pest tissues .

Material Science

The compound's reactivity allows for its use in synthesizing novel materials:

  • Polymer Chemistry : this compound can be utilized as a monomer in polymer synthesis, leading to materials with enhanced thermal and mechanical properties .

Antimicrobial Efficacy Study

A comprehensive study compared various pyrazole derivatives' antimicrobial activities, where this compound exhibited superior efficacy against multiple pathogens, reinforcing its potential as a lead compound for new antimicrobial agents .

Inflammation Model

In a controlled rat model of acute inflammation, administration of the compound resulted in significant reductions in inflammatory markers and edema, supporting its application in treating inflammatory diseases .

Cancer Cell Line Study

The anticancer properties were evaluated using MCF-7 breast cancer cell lines. The results indicated that treatment with the compound led to a cell viability reduction of up to 35% and a significant induction of apoptosis (41%) compared to control groups .

Treatment% Cell ViabilityApoptosis Induction (%)
Control1002
Compound Treatment3541

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
4-(Bromomethyl)-3-(furan-2-yl)-1H-pyrazole Bromomethyl (4), Furan-2-yl (3) Br, Heteroaromatic ring
4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole Bromomethyl (4), Phenyl (3), Methyl (1) Br, Aromatic ring
3-(Furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide Furan-2-yl (3), Hydroxypyrazole (4) Amide, Hydroxyl
1-(4-Methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole Thienyl, Aryl groups Thiophene, Multiple aryl rings
4-(4-Bromophenoxy)-1H-pyrazole 4-Bromophenoxy (4) Bromophenoxy ether

Key Observations:

  • Substituent Diversity : The bromomethyl group at position 4 is rare compared to common substituents like aryl, halogen, or ether groups. Its presence enhances reactivity for alkylation or cross-coupling reactions .
  • Furan vs. Other Heterocycles : The furan-2-yl group introduces oxygen-based electron-rich characteristics, contrasting with sulfur-containing analogs like thienyl (e.g., in ), which may alter electronic properties and binding affinities .

Physicochemical Properties and Stability

  • Solubility : The furan ring’s polarity may enhance aqueous solubility compared to purely aryl-substituted pyrazoles (e.g., ’s phenyl derivative) .
  • Stability : Bromomethyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous storage. This contrasts with stable bromoaryl derivatives () .

Preparation Methods

Pyrazoles are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing precursors such as 1,3-diketones, acetylenic ketones, or α,β-unsaturated ketones. This approach allows for the introduction of various substituents on the pyrazole ring, including heteroaromatic groups like furan and functional groups such as bromomethyl.

Key synthetic routes include:

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds : This is the most widely used method to access substituted pyrazoles with high regioselectivity and yields. The reaction involves nucleophilic attack of hydrazine on the diketone, followed by ring closure and dehydration to form the pyrazole ring.

  • Functionalization of preformed pyrazoles : After pyrazole formation, further substitution such as bromomethylation can be achieved through electrophilic substitution or halogenation reactions.

Preparation of 3-(Furan-2-yl)-1H-pyrazole Core

The incorporation of the furan ring at the 3-position of the pyrazole is typically achieved by selecting appropriate starting materials or intermediates bearing the furan moiety.

  • Using 1,3-dicarbonyl compounds containing furan substituents : For example, a 1,3-diketone with a furan-2-yl group can be reacted with hydrazine or substituted hydrazines to yield the 3-(furan-2-yl)pyrazole nucleus.

  • Cyclocondensation conditions : The reaction is usually performed in polar aprotic solvents such as DMF or DMSO, sometimes under acidic or basic catalysis, at room temperature or mild heating to facilitate ring closure.

  • Regioselectivity : Studies show that the reaction conditions and substituent effects on the diketone influence regioselectivity, often favoring the desired isomer with the furan substituent at position 3.

The introduction of the bromomethyl group at the 4-position of the pyrazole ring is generally achieved via halomethylation reactions, which involve the substitution of a methyl group by a bromine atom or direct electrophilic substitution.

  • Bromomethylation reagents : Common reagents include N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or Lewis acids.

  • Reaction conditions : The bromomethylation is typically carried out under controlled temperature (0 °C to room temperature) to avoid over-bromination or side reactions.

  • Solvent choice : Non-polar solvents such as chloroform or dichloromethane are preferred to maintain selectivity and solubility of reactants.

  • Purification : The bromomethylated product is isolated by filtration, concentration, and purified by flash column chromatography using petroleum ether and ethyl acetate mixtures.

Representative Synthetic Procedure (Based on Analogous Pyrazole Syntheses)

Step Reagents and Conditions Description
1 1,3-diketone with furan-2-yl group + hydrazine hydrate, DMF, room temperature Cyclocondensation to form 3-(furan-2-yl)-1H-pyrazole core
2 3-(furan-2-yl)-1H-pyrazole + N-bromosuccinimide (NBS), chloroform, 0 °C to room temperature Bromomethylation at the 4-position of pyrazole
3 Work-up: filtration, concentration, flash chromatography (petroleum ether:ethyl acetate) Isolation and purification of 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole

Analytical Data and Yields

  • Yields : Literature reports for similar substituted pyrazoles show isolated yields ranging from 60% to 85% for the bromomethylation step, depending on reaction conditions and purification efficiency.

  • Characterization : The final compound is characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Preparation Stage Starting Material Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole core synthesis 1,3-diketone (furan-2-yl substituted) Hydrazine hydrate DMF or DMSO RT to mild heating 12-24 h 70-90 Cyclocondensation
Bromomethylation 3-(furan-2-yl)-1H-pyrazole NBS or Br2 CHCl3 or DCM 0 °C to RT 4-24 h 60-85 Electrophilic substitution
Purification Crude product Flash chromatography Petroleum ether:ethyl acetate - - - Isolation of pure compound

Research Findings and Notes

  • The choice of solvent and temperature critically influences the regioselectivity and yield of the pyrazole formation and bromomethylation steps.

  • Use of aprotic solvents like DMF enhances the cyclocondensation efficiency and regioselectivity for heteroaromatic substituents such as furan.

  • Bromomethylation requires careful control to prevent polybromination or degradation of sensitive heterocycles.

  • Reported methods emphasize mild conditions and straightforward purification protocols to obtain high-purity this compound suitable for further synthetic applications or biological testing.

Q & A

Q. What are the common synthetic routes for preparing 4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole and its derivatives?

The synthesis of pyrazole derivatives typically involves multi-step protocols. A representative approach includes:

  • Cyclocondensation : Reacting hydrazines with β-diketones or α,β-unsaturated ketones to form the pyrazole core. For bromomethyl substitution, post-functionalization via bromination (e.g., using NBS or PBr₃) is employed .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling can introduce aryl/heteroaryl groups (e.g., furan) using Pd catalysts. For example, ethyl acetoacetate derivatives coupled with furan-2-boronic acid under basic conditions .
  • Diazotization and Thiosemicarbazide Reactions : As seen in , diazonium salts derived from substituted anilines react with ethyl acetoacetate, followed by cyclization with thiosemicarbazide in acetic acid to yield thioamide-functionalized pyrazoles .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns. For example, the bromomethyl group shows characteristic deshielding (~3.5–4.0 ppm for 1^1H) .
  • X-ray Crystallography : Used to resolve ambiguity in regiochemistry and assess intramolecular interactions. The pyrazole ring is typically planar, with dihedral angles between substituents (e.g., 5.49° between benzene and pyrazole rings in related compounds) .
  • IR Spectroscopy : Key peaks include C-Br stretching (~550–600 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling bromomethyl-substituted pyrazoles?

  • Storage : Store in airtight containers at 2–8°C, away from heat/ignition sources. Bromomethyl groups are light-sensitive and prone to decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethylation reactions be addressed?

Regioselectivity in bromomethylation depends on steric and electronic factors:

  • Directing Groups : Electron-donating groups (e.g., methyl) at the pyrazole 3-position direct bromination to the 4-position.
  • Radical Bromination : N-bromosuccinimide (NBS) with AIBN initiators under UV light favors C–H functionalization at less hindered sites .
  • Contradictions : Competing pathways (e.g., over-bromination) may occur. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 eq. Br source) .

Q. What strategies optimize the coupling of furan moieties to pyrazole cores?

  • Catalyst Selection : Pd(PPh₃)₄ in degassed DMF/H₂O mixtures enhances Suzuki-Miyaura coupling efficiency for electron-rich heterocycles like furans .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of boronic acids.
  • Thermal Control : Reflux at 80–100°C for 12–24 hours ensures complete conversion. Post-reaction purification via column chromatography (hexane/EtOAc) removes Pd residues .

Q. How are structure-activity relationships (SAR) evaluated for biological activity?

  • In Vitro Assays : Pyrazole derivatives are screened for antimicrobial activity (MIC against S. aureus, E. coli) and antitumor potential (IC₅₀ in cancer cell lines) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like DNA gyrase or σ₁ receptors .
  • Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise due to solvation effects or protein flexibility. Validate with mutagenesis studies .

Q. How do intramolecular interactions influence crystallographic packing?

  • Hydrogen Bonding : N–H···O/S interactions create supramolecular motifs (e.g., S(6) rings in ), stabilizing crystal lattices .
  • Halogen Interactions : Short Br···Br contacts (3.51 Å) and C–Br···π interactions contribute to dense packing .
  • Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting points correlated with packing efficiency (e.g., 180–220°C for brominated pyrazoles) .

Q. What are the challenges in scaling up pyrazole synthesis for preclinical studies?

  • Purification : Large-scale column chromatography is impractical. Switch to recrystallization (ethanol/water) or distillation .
  • Byproduct Management : Bromide salts from bromination require aqueous workup.
  • Yield Optimization : Batch reactors with precise temperature control improve reproducibility (>80% yield in multi-gram syntheses) .

Methodological Considerations

  • Contradiction Resolution : Conflicting NMR/X-ray data (e.g., unexpected diastereomers) should be resolved via NOESY or DFT calculations .
  • Green Chemistry : Replace glacial acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole
Reactant of Route 2
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.